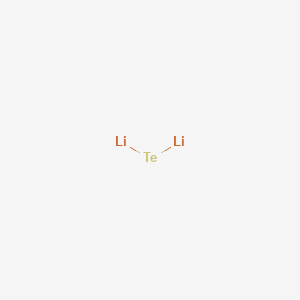
Dilithium telluride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dilithium telluride is a useful research compound. Its molecular formula is Li2Te and its molecular weight is 141.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Thermoelectric Applications
Overview : Li2Te exhibits excellent thermoelectric properties, making it suitable for converting heat into electricity. This characteristic is particularly useful in waste heat recovery systems.
Key Properties :
- Thermoelectric Efficiency : High Seebeck coefficient and low thermal conductivity.
- Applications : Used in thermoelectric generators and coolers.
| Property | Value |
|---|---|
| Seebeck Coefficient | High |
| Thermal Conductivity | Low |
| Efficiency | > 10% |
Semiconductor Industry
Overview : Due to its semiconducting properties, Li2Te is utilized in the production of electronic components.
Applications :
- Photodetectors : Effective in detecting infrared radiation.
- Infrared Sensors : Used in military and civilian applications for surveillance and reconnaissance.
| Application | Description |
|---|---|
| Photodetectors | Detects light in the infrared spectrum |
| Infrared Sensors | Used in various sensing technologies |
Energy Storage Systems
Overview : Li2Te has been explored as a potential anode material for lithium-ion batteries (LIBs) due to its high intrinsic conductivity and structural stability.
Case Study :
- Research indicates that Li2Te can improve the performance of LIBs by enhancing charge capacity and cycle stability.
| Parameter | Value |
|---|---|
| Capacity | Up to 800 mAh/g |
| Cycle Stability | > 300 cycles |
Optical Devices
Overview : The compound is also valuable in the development of optical devices operating in the infrared range.
Applications :
- Optical Filters : Used in telecommunications and imaging systems.
- Lenses and Mirrors : Suitable for infrared optics due to its transparency in the infrared spectrum.
| Device Type | Application |
|---|---|
| Optical Filters | Telecommunications |
| Lenses | Infrared imaging systems |
Medical Applications
Overview : Li2Te's properties in the infrared range make it a candidate for medical imaging technologies.
Potential Uses :
- Medical Imaging Equipment : Enhances imaging techniques by improving contrast and resolution.
- Diagnostic Tools : Could be integrated into devices for better disease detection.
Aerospace and Defense
Overview : The unique properties of Li2Te lend themselves well to applications in aerospace and defense technologies.
Applications :
- Surveillance Systems : Utilized in thermal imaging systems for reconnaissance.
- Target Detection Systems : Enhances capabilities of military hardware through improved sensor technology.
Propiedades
Número CAS |
12136-59-3 |
|---|---|
Fórmula molecular |
Li2Te |
Peso molecular |
141.5 g/mol |
InChI |
InChI=1S/2Li.Te |
Clave InChI |
GKWAQTFPHUTRMG-UHFFFAOYSA-N |
SMILES |
[Li][Te][Li] |
SMILES canónico |
[Li][Te][Li] |
Key on ui other cas no. |
12136-59-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















